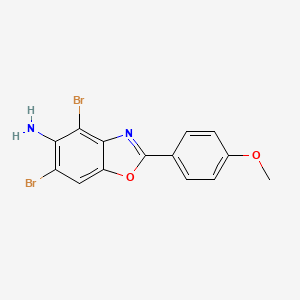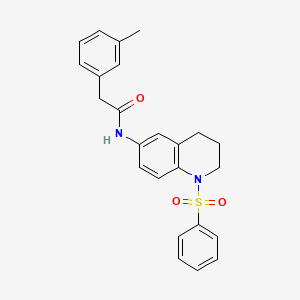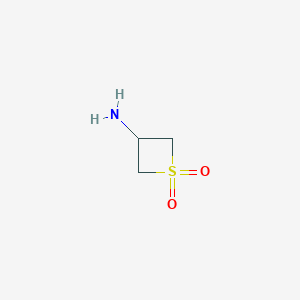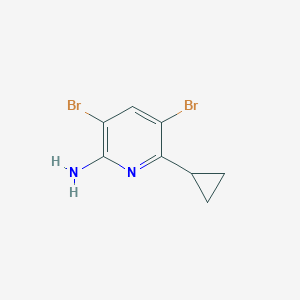
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is commonly referred to as DMBA, and it is synthesized through a multi-step process that involves the use of various reagents and solvents. DMBA has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.
作用機序
The mechanism of action of DMBA is complex and not fully understood. However, it is believed that DMBA works by inhibiting various enzymes and proteins involved in cellular processes. DMBA has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. DMBA has also been shown to inhibit the activity of various kinases, which are proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
DMBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMBA inhibits cell growth and induces apoptosis in cancer cells. DMBA has also been shown to induce oxidative stress and DNA damage in cells. In vivo studies have shown that DMBA has anti-tumor effects in animal models of cancer.
実験室実験の利点と制限
DMBA has several advantages and limitations for lab experiments. One advantage is that it is a fluorescent probe and can be used to study protein-protein interactions. DMBA is also a building block for the synthesis of various organic compounds. However, DMBA has limitations in terms of its toxicity and potential side effects. Careful handling of DMBA is required to ensure the safety of researchers.
将来の方向性
There are several future directions for research involving DMBA. One direction is to further study its anti-cancer properties and potential as a treatment for various types of cancer. Another direction is to study its potential as a fluorescent probe for studying protein-protein interactions. Additionally, DMBA can be used as a building block for the synthesis of various organic compounds, and future research can explore its potential in this area. Overall, DMBA is a promising compound that has many potential applications in various fields of research.
合成法
The synthesis of DMBA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction between 4-methoxyphenylacetic acid and thionyl chloride, which forms 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-aminophenol to form 4-methoxyphenyl-2-oxazoline. The final step involves the bromination of 4-methoxyphenyl-2-oxazoline with bromine to form DMBA. The overall synthesis method is complex and requires careful handling of reagents and solvents.
科学的研究の応用
DMBA has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, DMBA has been shown to exhibit anti-cancer properties and has been studied as a potential treatment for various types of cancer. In biology, DMBA has been used as a fluorescent probe to study protein-protein interactions. In chemistry, DMBA has been used as a building block for the synthesis of various organic compounds.
特性
IUPAC Name |
4,6-dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c1-19-8-4-2-7(3-5-8)14-18-13-10(20-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKBMXQJCGCPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3011632.png)
![N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide](/img/structure/B3011635.png)

![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)
![2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011639.png)
![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3011647.png)

![2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B3011650.png)



